The molecular structure of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry []. The molecule features a quinazolinone core with a 4-fluorophenyl substituent at the 2-position and a 4,6-dimethyl-2-pyrimidinyl amino substituent at the 3-position. The presence of these substituents influences the molecule's electronic distribution, conformation, and interactions with biological targets.
The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone has been investigated for its anticonvulsant activity. Studies suggest that it exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) []. The compound is believed to interact with the GABAA receptor, a ligand-gated ion channel responsible for mediating GABAergic inhibition in the central nervous system. This interaction enhances the effects of GABA, leading to increased chloride ion influx into neurons and subsequent hyperpolarization, thereby reducing neuronal excitability and suppressing seizure activity.
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone has been primarily explored for its potential anticonvulsant activity []. In preclinical studies, it exhibited promising results in animal models of epilepsy, suggesting its potential as a therapeutic agent for seizure disorders.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: